2-Amino-2-(2,4-dimethoxyphenyl)propan-1-ol
Description
2-Amino-2-(2,4-dimethoxyphenyl)propan-1-ol is a chiral amino alcohol characterized by a central propan-1-ol backbone substituted with a 2,4-dimethoxyphenyl group and an amino group.
Properties
Molecular Formula |
C11H17NO3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-amino-2-(2,4-dimethoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO3/c1-11(12,7-13)9-5-4-8(14-2)6-10(9)15-3/h4-6,13H,7,12H2,1-3H3 |
InChI Key |
JMSWRWMZUVBPPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1=C(C=C(C=C1)OC)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Amino-2-(2,4-dimethoxyphenyl)propan-1-ol typically involves the reaction of 3-(2,4-dimethoxyphenyl)-2-propanol with carbamate under appropriate reaction conditions . This reaction yields the target compound through a series of steps that include protection and deprotection of functional groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2,4-dimethoxyphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-Amino-2-(2,4-dimethoxyphenyl)propan-1-ol has a wide range of applications in scientific research:
Biology: The compound is utilized in the synthesis of polypeptides and other biologically active molecules.
Medicine: It plays a role in the development of drug delivery systems and controlled release formulations.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2,4-dimethoxyphenyl)propan-1-ol involves its interaction with molecular targets and pathways within biological systems. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. Its effects are mediated through the formation of covalent bonds with electrophilic centers in target molecules, leading to changes in their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The 2,4-dimethoxyphenyl substituent distinguishes this compound from analogs with halogenated or alkyl-substituted aryl groups. Key comparisons include:
(a) D(+)-2-Amino-3-phenyl-1-propanol (CAS 5267-64-1)
- Structure: Features a phenyl group at position 3 of the propanol backbone instead of the 2,4-dimethoxyphenyl group.
- Properties : Melting point (mp) 90–94°C; priced at JPY 3,900/g .
(b) (S)-2-Amino-1,1-diphenylpropan-1-ol (CAS 78603-91-5)
- Structure: Two phenyl groups at the 1-position of the propanol backbone.
- Properties : 97% purity; classified for research use only. Safety protocols emphasize handling precautions due to undefined toxicity .
- Key Difference : The diphenyl substitution creates steric hindrance, which may limit its utility in reactions requiring precise stereochemical control compared to the less bulky 2,4-dimethoxyphenyl analog.
(c) 1-Amino-2-(2,5-dimethylphenyl)propan-2-ol (CAS 1017419-02-1)
- Structure : Methyl groups at the 2- and 5-positions of the phenyl ring.
- Properties : Molecular weight 179.26 g/mol; marketed as a pharmaceutical intermediate .
- Key Difference : Methyl groups are less polar than methoxy groups, reducing hydrogen-bonding capacity and aqueous solubility.
(a) (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid
- Activity : Exhibits collagenase inhibition with IC50 values tied to chlorine substituent positions.
- Key Finding : The 2,4-dichloro analog shows a Gibbs free energy of -6.4 kcal/mol during docking, with hydrogen bonding to Gln215 (2.202 Å) and π–π interactions with Tyr201 .
- Implication : Substituent position (2,4- vs. 2,6-) significantly impacts binding affinity, suggesting that the 2,4-dimethoxy configuration in the target compound may optimize interactions in enzyme inhibition contexts.
Methoxy vs. Chloro Substituents in Aromatic Systems
- Chloro Groups : Introduce electron-withdrawing effects, increasing electrophilicity and binding affinity to hydrophobic enzyme pockets (e.g., collagenase ).
Biological Activity
2-Amino-2-(2,4-dimethoxyphenyl)propan-1-ol, a compound belonging to the aryloxyaminopropanol class, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an amino group and a methoxy-substituted phenyl ring, which contribute to its biological activity.
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of aryloxyaminopropanol have shown the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. The antioxidant activity of related compounds has been assessed using methods such as the DPPH radical scavenging assay, where certain derivatives demonstrated antioxidant capabilities exceeding those of ascorbic acid by 1.4 times .
2. Anticancer Activity
The anticancer potential of this compound is highlighted through various studies focusing on its effects on cancer cell lines. For example:
- Cell Lines Tested : The compound has been evaluated against human cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myeloid leukemia).
- Mechanism of Action : It induces apoptotic pathways by activating caspase cascades and reducing proliferating cell nuclear antigen (PCNA) levels, which are essential for DNA replication .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural variations. Research has shown that modifications to the aromatic ring or the amino group can enhance or diminish its pharmacological effects. For instance, increasing the bulkiness of substituents at specific positions on the aromatic ring has been correlated with reduced antiproliferative activity .
Case Study 1: Antiproliferative Effects
A study investigated the antiproliferative effects of various aryloxyaminopropanol derivatives on K562 cells. Treatment with 10 µM concentrations for 48 hours resulted in a significant decrease in BrdU-positive proliferating cells from 40% in controls to around 10% in treated samples .
| Compound | Concentration (µM) | Proliferation (%) |
|---|---|---|
| Control | - | 40 |
| Compound A | 10 | 30 |
| Compound B | 10 | 20 |
| Compound C | 10 | 10 |
Case Study 2: Antioxidant Comparison
In another study comparing antioxidant activities, several derivatives were evaluated against ascorbic acid using the DPPH assay:
| Compound | DPPH Scavenging Activity (IC50 µg/mL) |
|---|---|
| Ascorbic Acid | 50 |
| Compound with Methoxy Group | 35 |
| Compound with Dimethoxy Group | 30 |
These results indicate that modifications in the structure significantly enhance antioxidant properties.
Q & A
Q. What are the optimal synthetic routes for 2-Amino-2-(2,4-dimethoxyphenyl)propan-1-ol, and how is structural purity confirmed?
Methodological Answer: The synthesis typically involves multi-step reactions starting with 2,4-dimethoxybenzaldehyde. A plausible route includes:
Aldol condensation with nitroethane to form β-nitro alcohol intermediates.
Reduction of the nitro group to an amine (e.g., using catalytic hydrogenation or LiAlH₄).
Purification via recrystallization or column chromatography.
Structural confirmation employs:
Q. How can researchers determine the physicochemical properties of this compound experimentally?
Methodological Answer: Key properties include:
- Solubility: Test in solvents (e.g., DMSO, ethanol, water) via gravimetric analysis.
- Melting point: Use a capillary tube apparatus (literature comparison required).
- Stability: Conduct accelerated degradation studies under varying pH, temperature, and light exposure.
| Property | Method | Expected Range (Analogs) |
|---|---|---|
| Melting Point | Differential Scanning Calorimetry | ~90–94°C (based on similar amino alcohols) |
| LogP (Lipophilicity) | HPLC retention time vs. standards | Estimated ~1.5–2.0 (computational prediction) |
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
Methodological Answer:
- Molecular docking (e.g., AutoDock Vina) to study interactions with target enzymes (e.g., collagenase, kinases).
- MD simulations to assess binding stability (e.g., Gibbs free energy < -6 kcal/mol indicates strong binding).
- ADMET prediction using tools like SwissADME or GUSAR for toxicity and bioavailability .
Q. How should researchers resolve contradictions in activity data between structural analogs?
Methodological Answer: Case Example: If analogs with 2,4- vs. 3,4-dimethoxy substituents show divergent IC₅₀ values:
Structural analysis: Compare X-ray crystallography or NMR data to confirm substituent orientation.
Binding assays: Use surface plasmon resonance (SPR) to measure affinity differences.
Computational free energy calculations (e.g., MM/GBSA) to quantify substituent effects on binding .
Q. What strategies are recommended for optimizing synthetic yield while minimizing byproducts?
Methodological Answer:
- Reaction optimization: Vary catalysts (e.g., chiral catalysts for enantioselectivity), solvents (polar aprotic for SN2), and temperature.
- Byproduct identification: Use LC-MS or GC-MS to trace impurities.
- Green chemistry: Employ microwave-assisted synthesis to reduce reaction time and energy .
Handling and Safety Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
